molecular formula C13H19Cl2N3 B568026 (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride CAS No. 1211449-75-0

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride

Cat. No.: B568026
CAS No.: 1211449-75-0
M. Wt: 288.216
InChI Key: ASCMEIMDCMKACT-UHFFFAOYSA-N
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Description

(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride is a synthetic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in organic synthesis .

Biology

. It can also be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities . The imidazole ring is a common feature in many pharmacologically active compounds.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes.

Properties

IUPAC Name

3-[(2-propan-2-ylimidazol-1-yl)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-10(2)13-15-6-7-16(13)9-11-4-3-5-12(14)8-11;;/h3-8,10H,9,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCMEIMDCMKACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676304
Record name 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211449-75-0
Record name 3-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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